molecular formula C15H18Cl2N2O4S B4709067 4-{1-[(3,5-dichlorophenyl)sulfonyl]prolyl}morpholine

4-{1-[(3,5-dichlorophenyl)sulfonyl]prolyl}morpholine

Cat. No. B4709067
M. Wt: 393.3 g/mol
InChI Key: DMSYBWWPQHWJHO-UHFFFAOYSA-N
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Description

4-{1-[(3,5-dichlorophenyl)sulfonyl]prolyl}morpholine, also known as DCPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. DCPM belongs to the class of sulfonyl-containing morpholine derivatives and has shown promising results in preclinical studies as a potential therapeutic agent.

Mechanism of Action

The mechanism of action of 4-{1-[(3,5-dichlorophenyl)sulfonyl]prolyl}morpholine is not fully understood. However, it is believed that this compound exerts its effects by inhibiting the activity of enzymes involved in various biological processes. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been reported to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal models, this compound has been reported to reduce the levels of inflammatory mediators, such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to increase the levels of antioxidants, such as glutathione, in the brain. Additionally, this compound has been reported to improve the motor function and cognitive abilities of animals in various models of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-{1-[(3,5-dichlorophenyl)sulfonyl]prolyl}morpholine is its high yield and purity obtained through the synthesis method. This compound is also relatively stable and can be stored for extended periods without degradation. However, one of the limitations of this compound is its limited solubility in water, which can make it challenging to administer in vivo. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to optimize its therapeutic potential.

Future Directions

There are several future directions for the research on 4-{1-[(3,5-dichlorophenyl)sulfonyl]prolyl}morpholine. One of the areas of interest is the optimization of the synthesis method to improve the yield and purity of this compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound to optimize its therapeutic potential. Future studies should also focus on the in vivo efficacy and safety of this compound in various animal models and clinical trials. Finally, the potential of this compound as a lead compound for the development of novel therapeutic agents should be explored.
In conclusion, this compound is a promising compound with potential applications in various fields, including medicinal chemistry and drug discovery. The synthesis method of this compound is relatively simple, and the compound has shown promising results in preclinical studies. Further research is needed to optimize the therapeutic potential of this compound and explore its potential as a lead compound for the development of novel therapeutic agents.

Scientific Research Applications

4-{1-[(3,5-dichlorophenyl)sulfonyl]prolyl}morpholine has shown potential as a therapeutic agent in various preclinical studies. It has been reported to exhibit anticancer activity by inhibiting the growth of cancer cells. This compound has also been shown to have anti-inflammatory and analgesic effects in animal models. Additionally, this compound has shown potential as a neuroprotective agent in a mouse model of Parkinson's disease.

properties

IUPAC Name

[1-(3,5-dichlorophenyl)sulfonylpyrrolidin-2-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18Cl2N2O4S/c16-11-8-12(17)10-13(9-11)24(21,22)19-3-1-2-14(19)15(20)18-4-6-23-7-5-18/h8-10,14H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMSYBWWPQHWJHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC(=CC(=C2)Cl)Cl)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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